Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate is a synthetic organic compound with the chemical formula and a molecular weight of 221.26 g/mol. It is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities. The compound is primarily utilized in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
This compound is registered under the Chemical Abstracts Service with the CAS number 944902-20-9. It is categorized as a pyrimidine derivative, specifically featuring a pyrrolidine moiety attached to a pyrimidine ring. Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate is often used in the synthesis of other complex organic molecules due to its unique structural properties and potential biological applications .
The synthesis of ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate typically involves several steps:
The detailed synthetic route may vary, but it generally requires careful control of reaction conditions to ensure high yields and purity of the final product .
Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate features a pyrimidine ring substituted at the 5-position with an ethyl ester group and a pyrrolidine ring at the 2-position. The molecular structure can be represented as follows:
The compound's structural characteristics contribute to its potential interactions in biological systems, making it a subject of interest in drug design .
Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate can participate in various chemical reactions, including:
These reactions highlight its versatility as an intermediate in organic synthesis .
While specific mechanisms of action for ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate are not extensively documented, compounds with similar structures often exhibit pharmacological activities through:
Research into its biological properties may reveal more about its mechanism of action, particularly in relation to its structural analogs .
Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| Purity | NLT 98% |
| Boiling Point | Not specified |
| Storage Conditions | Dry, sealed place |
These properties are crucial for determining handling procedures and potential applications in laboratory settings .
Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate has potential applications in various scientific fields:
Research continues to explore its potential therapeutic uses and mechanisms within biological contexts .
Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate (CAS: 944902-20-9) exemplifies a strategically designed hybrid scaffold merging pyrimidine and pyrrolidine pharmacophores. Its molecular formula (C₁₁H₁₅N₃O₂) and structural features—including a chiral pyrrolidine center, hydrogen-bond accepting pyrimidine ring, and flexible ethyl ester group—enable three-dimensional diversity critical for target engagement [1] [3]. Key structural advantages include:
Stereochemical Complexity: The pyrrolidine’s C2 stereogenic center allows enantioselective interactions with biological targets. Proteins, being inherently chiral, exhibit distinct binding affinities for different stereoisomers, influencing pharmacokinetic and pharmacodynamic profiles [5]. This enantioselectivity is exploited in FDA-approved drugs like the anticoagulant lepirudin, where stereochemistry dictates target specificity [5].
Dipole Moments and Polarity: The electron-rich pyrimidine ring (dipole moment: ~2.93 D) combined with pyrrolidine’s aliphatic nitrogen creates a polarized scaffold. This enhances water solubility (predicted LogS = 0.854) and reduces lipophilicity (LogP = 0.459) compared to purely aromatic analogs . As shown in Table 1, this polarity facilitates membrane permeability while minimizing off-target interactions.
Table 1: Key Molecular Descriptors of Hybrid Scaffold Components
| Parameter | Pyrrolidine | Pyrimidine | Hybrid Compound |
|---|---|---|---|
| Dipole Moment (D) | 1.41 | ~2.93 | ~4.34 (calculated) |
| LogP | 0.46 | 0.75* | 1.21 (experimental) |
| PSA (Ų) | 16.46 | 34–50 | ~65 |
| H-Bond Acceptors | 1.5 | 2–3 | 5 |
| Chiral Centers | 1 | 0 | 1 |
*Representative monosubstituted pyrimidine* [4]
Conformational Flexibility: Pyrrolidine’s saturated ring undergoes "pseudorotation"—low-energy ring puckering that samples multiple conformations (e.g., envelope or twist forms). This adaptability allows the scaffold to optimize binding with structurally diverse targets, such as enzyme allosteric sites or G-protein-coupled receptors . Intramolecular hydrogen bonding between the pyrrolidine N–H and pyrimidine N1 further stabilizes bioactive conformations [6].
Synthetic Versatility: The ethyl ester acts as a synthetic handle for derivatization. It can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides/hydrazides, enabling rapid generation of analogs [3] [6]. The pyrimidine’s C4 and C6 positions are also amenable to electrophilic substitution, facilitating fragment-based drug design [4].
The integration of pyrimidine and pyrrolidine motifs evolved from early natural product isolations to rational hybrid designs. Landmark developments include:
Natural Product Foundations (Pre-1980s): Pyrrolidine-containing alkaloids (e.g., nicotine) demonstrated CNS activity, while pyrimidine bases (e.g., uracil) were essential to nucleic acid metabolism. Isolated compounds like (-)-azaspirene (pyrrolidinone-class) revealed angiogenesis inhibition, hinting at the scaffold’s therapeutic potential [6]. These discoveries spurred synthetic efforts to merge both rings.
Golden Age of Heterocyclic Synthesis (1980s–2000s): Advances in cyclization methodologies enabled efficient pyrrolidine-pyrimidine couplings. The Hantzsch thiazole synthesis was adapted for pyrimidines, allowing condensation of β-dicarbonyls with thioureas [7]. Simultaneously, transition-metal catalysis (e.g., Buchwald-Hartwig amination) facilitated N-arylation of pyrrolidines with halogenated pyrimidines [4]. These routes overcame earlier limitations in regioselectivity and stereocontrol.
Rise in Targeted Therapies (2010–Present): Hybrid scaffolds became prominent in kinase inhibitors and antifibrotics. For example:
Table 2: Therapeutic Applications of Pyrimidine-Pyrrolidine Hybrids
| Therapeutic Area | Example Compound | Biological Target | Activity |
|---|---|---|---|
| Antifibrotic | Ethyl nicotinate derivative [4] | Collagen prolyl-4-hydroxylase | IC₅₀ = 45.69–45.81 μM |
| Oncology | Sotuletinib (BLZ945) [5] | CSF-1R kinase | IC₅₀ = 1 nM |
| Antimicrobial | 5-Nitrothiophene-pyrrolidinone [6] | MRSA cell membrane | MIC = 2 μg/mL |
| Antidiabetic | Pyrido-pyrrolidine hybrid [5] | α-Glucosidase | IC₅₀ = 0.56 μM |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8